1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a compound that features a cyclohexyl group, a piperidine ring, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Attachment of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Urea Formation: The final step involves the reaction of the piperidine derivative with cyclohexyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies investigating the role of piperidine derivatives in biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and catalysts, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
These interactions are mediated by the compound’s structural features, including the piperidine ring and urea moiety.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c18-13-6-9-17(10-7-13)11-8-15-14(19)16-12-4-2-1-3-5-12/h12-13,18H,1-11H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPREAVDNWKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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